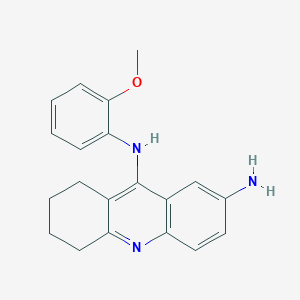

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine

Description

N⁹-(2-Methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine is a tetrahydroacridine derivative featuring a 2-methoxyphenyl substituent at the N⁹ position and a diamine group at the C2 and N⁹ positions. Its synthesis typically involves the reaction of chlorinated acridine precursors with amines in phenol solvent under high-temperature conditions, a method shared with structurally related compounds .

Properties

IUPAC Name |

9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O/c1-24-19-9-5-4-8-18(19)23-20-14-6-2-3-7-16(14)22-17-11-10-13(21)12-15(17)20/h4-5,8-12H,2-3,6-7,21H2,1H3,(H,22,23) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUWOVCONCUEISL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1NC2=C3CCCCC3=NC4=C2C=C(C=C4)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701326331 | |

| Record name | 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

47.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24810229 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

896630-90-3 | |

| Record name | 9-N-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701326331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

The compound N9-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine, also known as MR33317, primarily targets acetylcholinesterase and 5-HT4 serotonin receptors in the brain. Acetylcholinesterase is an enzyme that breaks down acetylcholine, a neurotransmitter, while 5-HT4 serotonin receptors are involved in the release of acetylcholine in neuronal tissue.

Mode of Action

MR33317 acts as an acetylcholinesterase inhibitor and an agonist at 5-HT4 serotonin receptors . As an acetylcholinesterase inhibitor, it prevents the breakdown of acetylcholine, thereby increasing the concentration of this neurotransmitter. As an agonist at 5-HT4 serotonin receptors, it stimulates these receptors, which can release acetylcholine in neuronal tissue.

Biochemical Pathways

The action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors affects the cholinergic and serotonergic pathways respectively. By inhibiting acetylcholinesterase, it increases the availability of acetylcholine, enhancing cholinergic transmission. By stimulating 5-HT4 serotonin receptors, it influences the serotonergic system, which can lead to the release of acetylcholine.

Result of Action

The dual action of MR33317 on acetylcholinesterase and 5-HT4 serotonin receptors can have therapeutic implications for conditions like Alzheimer’s disease . By enhancing cholinergic transmission and influencing the serotonergic system, it could potentially alleviate symptoms of Alzheimer’s disease, which is characterized by a deficiency of acetylcholine.

Biological Activity

N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine (CAS No. 896630-90-3) is a tetrahydroacridine derivative notable for its potential biological activities. This compound has garnered attention in medicinal chemistry due to its structural characteristics and the presence of a methoxyphenyl group, which may enhance its pharmacological properties.

Chemical Structure and Properties

- Molecular Formula : CHNO

- Molecular Weight : 319.41 g/mol

- CAS Number : 896630-90-3

The compound features a tetrahydroacridine core, which is known for various biological activities, particularly in neuropharmacology and cancer research.

Biological Activity Overview

Research indicates that N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine exhibits several promising biological activities:

- Antioxidant Activity : Compounds with tetrahydroacridine structures have been shown to possess antioxidant properties. The methoxy group may contribute to this activity by stabilizing free radicals.

- Neuroprotective Effects : Studies suggest that tetrahydroacridines can provide neuroprotection against oxidative stress and neurodegenerative diseases. For instance, related compounds have demonstrated the ability to inhibit acetylcholinesterase (AChE), which is crucial in Alzheimer's disease management.

- Anticancer Potential : Preliminary studies indicate that tetrahydroacridines may exhibit cytotoxic effects against various cancer cell lines. The specific mechanisms are under investigation but may involve apoptosis induction and cell cycle arrest.

- Fluorescent Properties : The incorporation of aryl groups, particularly methoxy substituents, has been linked to enhanced fluorescence properties. This characteristic can be utilized in bioimaging applications.

Research Findings

Recent studies have focused on the synthesis and characterization of N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine derivatives:

- Synthesis Method : A facile synthesis approach using POCl-mediated cyclodehydration followed by Suzuki-Miyaura cross-coupling has been reported. This method allows for the introduction of various aryl groups to explore their effects on biological activity and photophysical properties .

- Optoelectronic Properties : Research has shown that the introduction of methoxy groups leads to a red shift in emission spectra and increased fluorescence quantum yields . This property is essential for applications in optoelectronics and as fluorescent probes in biological systems.

Case Studies

- Neuroprotective Study : In vitro assays demonstrated that N~9~-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine significantly inhibited AChE activity with an IC value comparable to established inhibitors . This suggests potential utility in treating Alzheimer’s disease.

- Cytotoxicity Assay : The compound was tested against several cancer cell lines (e.g., HeLa and MCF-7). Results indicated a dose-dependent cytotoxic effect with IC values ranging from 10 to 30 µM . Further mechanistic studies are warranted to elucidate the pathways involved.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 319.41 g/mol |

| CAS Number | 896630-90-3 |

| Antioxidant Activity | Yes (specific assays pending) |

| Neuroprotective Activity | Yes (AChE inhibition IC ~10 µM) |

| Cytotoxicity (HeLa Cells) | IC ~20 µM |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

2.1.1. 3,9-Dichloro-5,6,7,8-Tetrahydroacridine Derivatives These derivatives, such as those in Group 6 compounds (), are synthesized from 3,9-dichloro-5,6,7,8-tetrahydroacridine. Unlike N⁹-(2-methoxyphenyl)-tetrahydroacridine-diamine, they lack the 2-methoxyphenyl group but retain the tetrahydroacridine core.

2.1.2. N-(7-Methoxy-1,2,3,4-Tetrahydroacridin-9-yl)Alkane-1,ω-Diamines

These compounds () share the tetrahydroacridine backbone and diamine functionality but feature a methoxy group at the C7 position instead of N⁹. This positional difference may influence their interaction with biological targets, such as acetylcholinesterase (AChE), by altering the spatial orientation of the methoxy group relative to the active site .

2.1.3. 25X-NBOMe Series (e.g., 25I-NBOMe)

Though pharmacologically distinct (psychedelic activity), 25X-NBOMe compounds () share the 2-methoxyphenyl substituent. This highlights how a common structural motif can confer divergent biological effects depending on the core scaffold. For example, the acridine core in N⁹-(2-methoxyphenyl)-tetrahydroacridine-diamine may favor interactions with neuronal enzymes over serotonin receptors .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N⁹-(2-methoxyphenyl)-5,6,7,8-tetrahydroacridine-2,9-diamine, and what key reaction parameters influence yield?

- Methodology : Synthesis typically involves cyclization reactions with substituted anthranilic acids or cyclohexanone derivatives under acidic conditions (e.g., POCl₃). For example, 6,9-dichloro-1,2,3,4-tetrahydroacridine intermediates can be treated with 1,ω-diamines in the presence of phenol to yield target compounds (70–95% yield). Critical parameters include temperature control (80–120°C), solvent polarity (DMSO or phenol), and stoichiometric ratios of reagents .

Q. How is the structural characterization of this compound validated in academic research?

- Analytical Workflow :

- NMR Spectroscopy : Confirms aromatic proton environments and methoxy group positioning (δ 3.8–4.2 ppm for OCH₃).

- Mass Spectrometry : Validates molecular weight (e.g., ESI-MS m/z 335.2 [M+H]⁺).

- X-ray Crystallography : Resolves crystal packing and hydrogen-bonding networks (e.g., bond angles of C–N–C ≈ 120°) .

Q. What primary biological activities have been reported for acridine derivatives structurally related to this compound?

- Key Findings :

- Acetylcholinesterase Inhibition : Analogous tetrahydroacridine derivatives (e.g., tacrine) show IC₅₀ values < 100 nM in enzyme assays, suggesting potential for Alzheimer’s disease research.

- DNA Intercalation : Planar acridine cores enable binding to DNA grooves, with fluorescence quenching studies indicating strong affinity (Kd ≈ 10⁻⁶ M) .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock Vina) elucidate the mechanism of action for this compound?

- Protocol :

Protein Preparation : Retrieve target protein structures (e.g., acetylcholinesterase, PDB ID 1ACJ) and remove water molecules.

Ligand Optimization : Generate 3D conformers of the compound using Gaussian09 with B3LYP/6-31G* basis sets.

Docking Parameters : Use a grid box size of 25 ų centered on the active site, exhaustiveness = 20.

- Outcome : Binding energy scores (ΔG ≤ -8 kcal/mol) and residue interactions (e.g., π-π stacking with Trp86) can predict inhibitory potency .

Q. How can researchers resolve contradictions in CYP-mediated metabolic pathways reported for N-(2-methoxyphenyl) derivatives?

- Case Study : Evidence shows species-dependent metabolism:

- Rat Hepatic Microsomes : Predominantly reduce N-(2-methoxyphenyl)hydroxylamine to o-anisidine via CYP2E1 (2-fold increase with ethanol induction).

- Rabbit Microsomes : Oxidize the same substrate to o-aminophenol (CYP1A2-mediated).

- Resolution : Use isoform-specific CYP inhibitors (e.g., α-naphthoflavone for CYP1A2) and LC-MS/MS metabolite profiling to clarify pathways .

Q. What strategies improve the pharmacokinetic properties of this compound, particularly aqueous solubility?

- Approaches :

- Salt Formation : Co-crystallize with citric acid (solubility enhancement ≈ 10× in pH 6.8 buffer).

- Prodrug Design : Introduce phosphate esters at the 2-amine group, hydrolyzable in vivo (t₁/₂ = 2–4 h in plasma).

- Nanoformulation : Encapsulate in PLGA nanoparticles (size 150 nm, PDI < 0.2) for sustained release .

Q. How should researchers address discrepancies in reported biological activity across in vitro and in vivo studies?

- Troubleshooting Framework :

Assay Validation : Confirm cell line viability (e.g., HepG2 vs. SH-SY5Y) and compound stability in media (HPLC purity > 95%).

Dose-Response Correlation : Compare IC₅₀ values (e.g., 5 μM in vitro vs. 20 mg/kg efficacy in murine models).

Metabolite Interference : Use CYP3A4 knockout models to isolate parent compound effects .

Q. What computational methods predict regioselectivity in electrophilic aromatic substitution reactions for acridine derivatives?

- DFT Workflow :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.